

# 3-Phenylisonicotinic acid chemical properties and structure

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## Compound of Interest

Compound Name: *3-Phenylisonicotinic acid*

Cat. No.: *B020447*

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## 3-Phenylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Phenylisonicotinic acid**, also known as 3-phenylpyridine-4-carboxylic acid, is a heterocyclic compound featuring a phenyl group substituted on the pyridine ring of isonicotinic acid.[1][2] As a derivative of isonicotinic acid, a scaffold of significant interest in medicinal chemistry, **3-phenylisonicotinic acid** holds potential as a building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its unique structural combination of a pyridine carboxylic acid and a biphenyl-like motif suggests possible applications in the development of nicotinic receptor modulators, anti-inflammatory agents, and compounds with activity in the central nervous system.[1] This document provides a technical overview of the known chemical properties, structure, and a detailed plausible synthesis protocol for **3-Phenylisonicotinic acid**.

## Chemical Properties and Structure

The structural and physical properties of **3-Phenylisonicotinic acid** are summarized below. While experimental data for some properties are limited, predicted values based on computational models are also provided to offer a more complete profile.

Property	Value	Source
IUPAC Name	3-Phenylpyridine-4-carboxylic acid	N/A
Synonyms	3-Phenylisonicotinic acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	104096-15-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	199.21 g/mol	<a href="#">[1]</a>
Melting Point	227-229 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point (Predicted)	431.8 ± 25.0 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Density (Predicted)	1.241 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[4]</a>
Solubility	DMSO (Slightly), Methanol (Slightly)	<a href="#">[3]</a>
pKa (Predicted)	1.21 ± 0.10	N/A
Structural Identifiers		
SMILES	c1ccc(cc1)c1cnccc1C(=O)O	
InChI	InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15)	

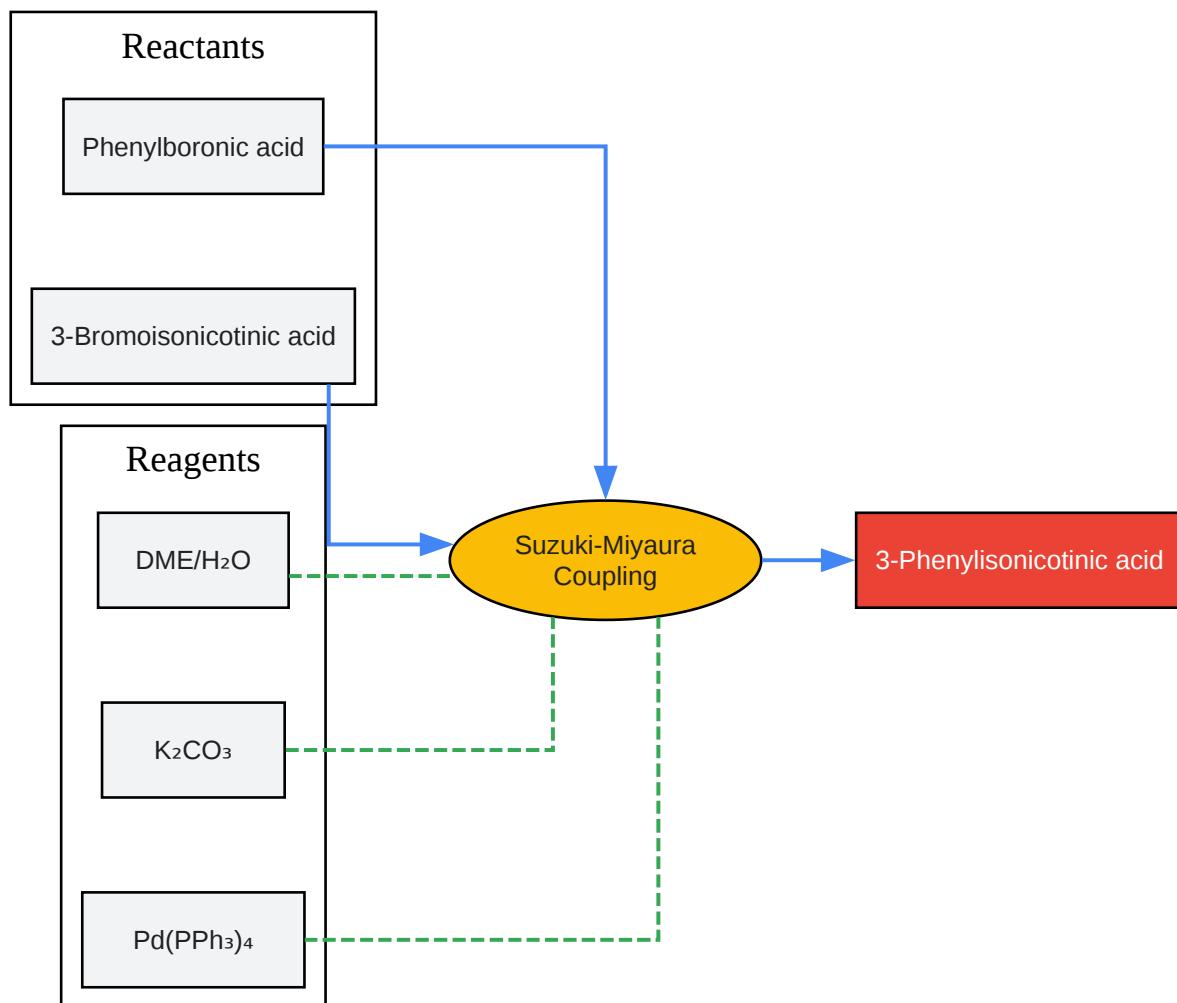
## Experimental Protocols

### Plausible Synthesis of 3-Phenylisonicotinic Acid via Suzuki-Miyaura Coupling

While a specific, detailed experimental protocol for the synthesis of **3-Phenylisonicotinic acid** is not readily available in the cited literature, a plausible and widely applicable method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp<sup>2</sup>-hybridized

carbon atoms, making it an ideal choice for coupling a phenyl group to the pyridine core of an isonicotinic acid derivative.

The proposed reaction involves the coupling of a suitable halo-isonicotinic acid (e.g., 3-bromoisonicotinic acid) with phenylboronic acid in the presence of a palladium catalyst and a base.



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Plausible synthesis of **3-Phenylisonicotinic acid**.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoisonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
- Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ) (0.05 eq).
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup:
  - Cool the reaction mixture to room temperature.
  - Dilute the mixture with water and wash with an organic solvent such as ethyl acetate to remove non-polar impurities.
  - Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.
- Purification:
  - Collect the precipitate by vacuum filtration.
  - Wash the solid with cold water and then a minimal amount of a suitable organic solvent (e.g., diethyl ether) to remove any remaining impurities.
  - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Phenylisonicotinic acid**.

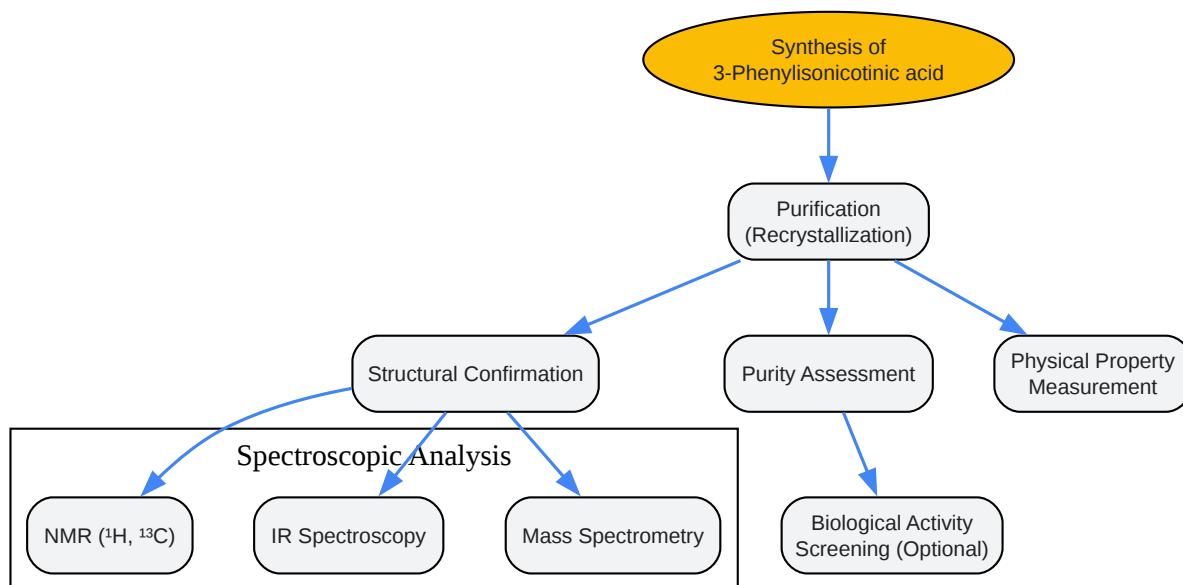
## Biological Activity

While specific studies detailing the biological activity of **3-Phenylisonicotinic acid** are not extensively documented in the public domain, the broader class of isonicotinic acid derivatives

is well-known for a wide range of pharmacological effects. Isonicotinic acid itself is a precursor to the antituberculosis drug isoniazid.<sup>[5]</sup> The introduction of a phenyl group at the 3-position may modulate the biological activity, potentially leading to compounds with novel therapeutic properties. Further research is warranted to explore the potential antimicrobial, anti-inflammatory, or other biological activities of this specific compound.

## Visualization of Logical Relationships

The following diagram illustrates the logical workflow for the characterization of a synthesized batch of **3-Phenylisonicotinic acid**.



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Workflow for characterization of **3-Phenylisonicotinic acid**.

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